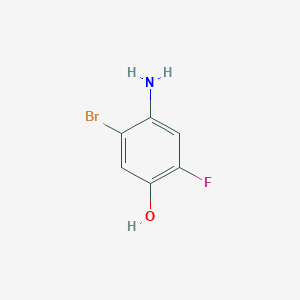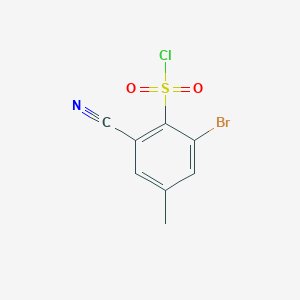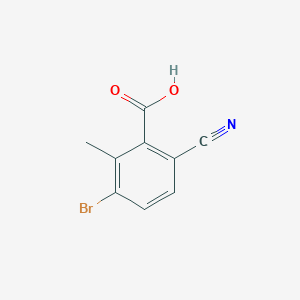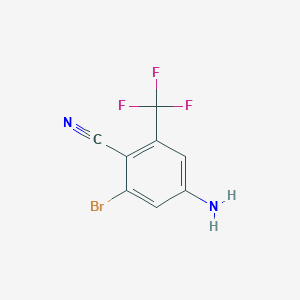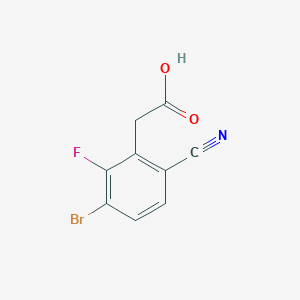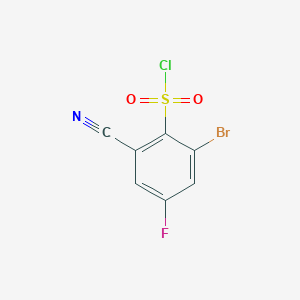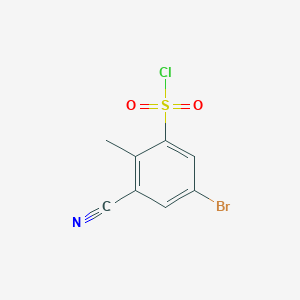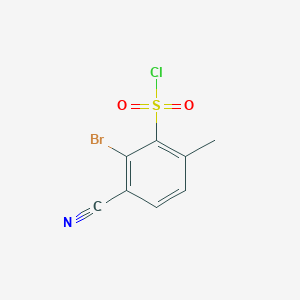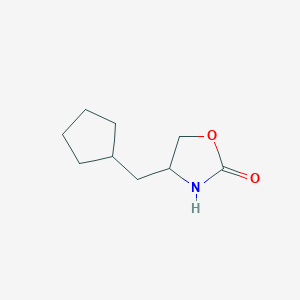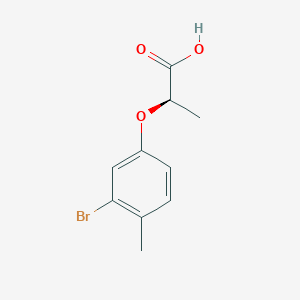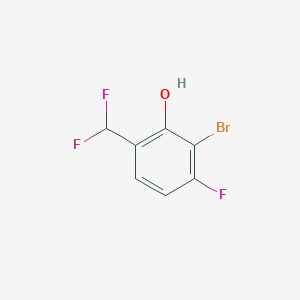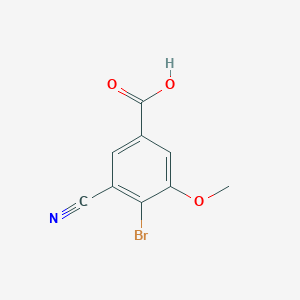![molecular formula C10H19ClN2O B1415660 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride CAS No. 2206607-66-9](/img/structure/B1415660.png)
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride
Vue d'ensemble
Description
“4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride” is a chemical compound with the molecular formula C9H15NO2. It has a molecular weight of 205.68 . The IUPAC name for this compound is 4-aminobicyclo [2.2.2]octane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2.ClH/c10-9-4-1-8 (2-5-9,3-6-9)7 (11)12;/h1-6,10H2, (H,11,12);1H . The canonical SMILES structure is C1CC2 (CCC1 (CC2)C (=O)O)N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.22 g/mol . It has a computed XLogP3-AA value of -2.1, indicating its solubility in water and lipids . It has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 169.110278721 g/mol . The topological polar surface area is 63.3 Ų . The compound has a heavy atom count of 12 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 4-Aminobicyclo[2.2.2]octane derivatives are synthesized and evaluated for various applications. For instance, a study describes the synthesis of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives, showcasing its potential in chemical synthesis and transformations (Palkó, Sohár, & Fülöp, 2011).
Biological Activity
- The compound's derivatives have been researched for their antiprotozoal activities. A study synthesizing new 4-aminobicyclo[2.2.2]octane derivatives showed activities against Plasmodium falciparum and Trypanosoma b. rhodesiense (Seebacher, Brun, & Weis, 2004). Additionally, the structural requirements for the antiprotozoal activity of 4-Aminobicyclo[2.2.2]octan-2-ols have been investigated, focusing on the influence of the substitution of the bicyclo[2.2.2]octane skeleton (Seebacher, Berger, Kaiser, Brun, Saf, & Weis, 2006).
Pharmaceutical Research
- A study synthesized and evaluated an aminopterin analogue with a bicyclo[2.2.2]octane structure, investigating its antifolate activity, which suggests potential pharmaceutical applications (Reynolds, Johnson, Piper, & Sirotnak, 2001).
Propriétés
IUPAC Name |
4-amino-N-methylbicyclo[2.2.2]octane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-12-8(13)9-2-5-10(11,6-3-9)7-4-9;/h2-7,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOKKAZAJURIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCC(CC1)(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



